
Acetic acid, trifluoro-, o-tolyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, trifluoro-, o-tolyl ester is a chemical compound that is commonly known as Trifluoroacetic anhydride. It is a colorless liquid with a pungent odor and is widely used in various scientific research applications. Trifluoroacetic anhydride is an important reagent used in the synthesis of various organic compounds.
Mecanismo De Acción
Trifluoroacetic anhydride reacts with various functional groups such as alcohols, amines, and carboxylic acids. The reaction occurs through the formation of an acyl intermediate, which then undergoes nucleophilic attack by the functional group. The reaction yields the corresponding ester or amide. The mechanism of the reaction can be represented as follows:
R-OH + CF3C(O)O(CO)CH3 → R-C(O)-O-CF3 + CH3COOH
Biochemical and Physiological Effects:
Trifluoroacetic anhydride is a highly reactive compound and can cause severe burns upon contact with skin. It is also a potent irritant to the eyes and respiratory system. Trifluoroacetic anhydride is not known to have any significant biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trifluoroacetic anhydride is a highly reactive and versatile reagent that is widely used in various scientific research applications. Its main advantage is its ability to react with various functional groups, which makes it an important reagent in organic synthesis. However, its highly reactive nature also makes it potentially hazardous to handle. Trifluoroacetic anhydride is also expensive and not readily available, which can limit its use in some lab experiments.
Direcciones Futuras
Trifluoroacetic anhydride has a wide range of potential future applications in various fields of research. One potential area of future research is in the development of new synthetic methodologies using Trifluoroacetic anhydride. Another area of future research is in the development of new analytical techniques using Trifluoroacetic anhydride as a derivatizing agent. Additionally, Trifluoroacetic anhydride may have potential applications in the development of new materials such as polymers, coatings, and adhesives.
Métodos De Síntesis
Trifluoroacetic anhydride is synthesized by reacting trifluoroacetic acid with acetic anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction yields Trifluoroacetic anhydride and acetic acid as the by-product. The reaction can be represented as follows:
CF3COOH + (CH3CO)2O → CF3C(O)O(CO)CH3 + CH3COOH
Aplicaciones Científicas De Investigación
Trifluoroacetic anhydride is a versatile reagent used in various scientific research applications. It is widely used in the synthesis of various organic compounds, including peptides, nucleotides, and carbohydrates. Trifluoroacetic anhydride is also used as a derivatizing agent for the analysis of amino acids and peptides by gas chromatography-mass spectrometry (GC-MS). It is also used in the preparation of polymers, coatings, and adhesives.
Propiedades
Número CAS |
1736-10-3 |
|---|---|
Nombre del producto |
Acetic acid, trifluoro-, o-tolyl ester |
Fórmula molecular |
C9H7F3O2 |
Peso molecular |
204.15 g/mol |
Nombre IUPAC |
(2-methylphenyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C9H7F3O2/c1-6-4-2-3-5-7(6)14-8(13)9(10,11)12/h2-5H,1H3 |
Clave InChI |
GCOLNXKRTCVNHL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(=O)C(F)(F)F |
SMILES canónico |
CC1=CC=CC=C1OC(=O)C(F)(F)F |
Sinónimos |
Trifluoroacetic acid o-tolyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





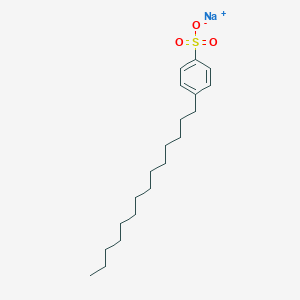
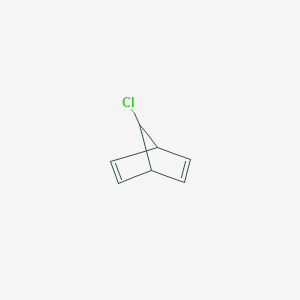

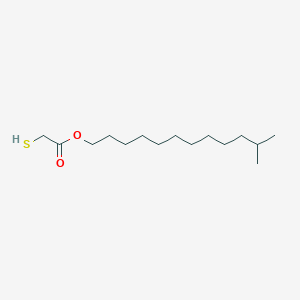
![(S)-(-)-1-[N-(1-Ethoxycarbonyl-3-phenylpropyl)-N-trifluoroacetyl]-L-lysine](/img/structure/B161735.png)
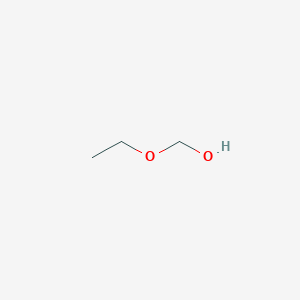
![2-Fluoro-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B161749.png)
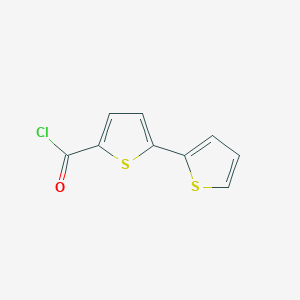

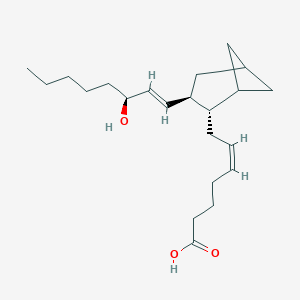
![[(3S,4Ar,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicen-3-yl] acetate](/img/structure/B161761.png)
![Tricyclo[2.2.1.02,6]heptan-3-amine, 1,7,7-trimethyl-, stereoisomer (9CI)](/img/structure/B161763.png)